
4,6-dichloro-8-iodoQuinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dichloro-8-iodoQuinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of chlorine and iodine atoms in the 4,6 and 8 positions, respectively, makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-8-iodoQuinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-2-aminobenzonitrile with iodine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,6-dichloro-8-iodoQuinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinazoline N-oxides .
Aplicaciones Científicas De Investigación
4,6-dichloro-8-iodoQuinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-8-iodoQuinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-quinazoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Iodo-quinazoline: Lacks the chlorine atoms, affecting its overall reactivity and biological activity.
4,6-Dichloro-8-bromo-quinazoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
4,6-dichloro-8-iodoQuinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
100949-33-5 |
|---|---|
Fórmula molecular |
C8H3Cl2IN2 |
Peso molecular |
324.93 g/mol |
Nombre IUPAC |
4,6-dichloro-8-iodoquinazoline |
InChI |
InChI=1S/C8H3Cl2IN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H |
Clave InChI |
OXONMRMVSRQLLP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC=N2)Cl)I)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
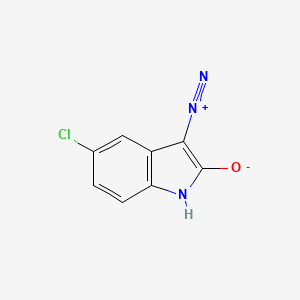
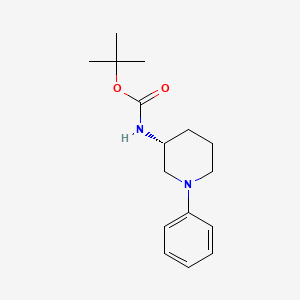




![Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8741556.png)
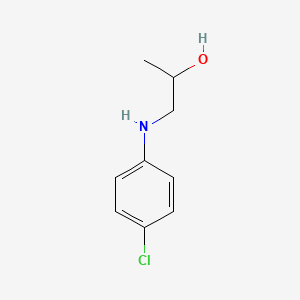

![4-{2-[Di(propan-2-yl)amino]ethoxy}-3-methoxyaniline](/img/structure/B8741569.png)
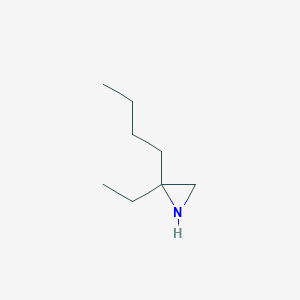
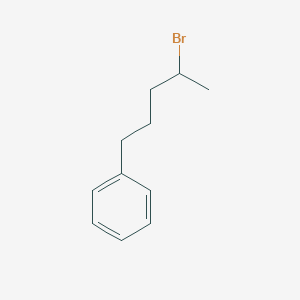
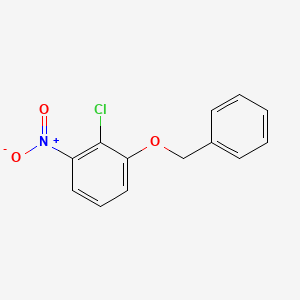
![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
